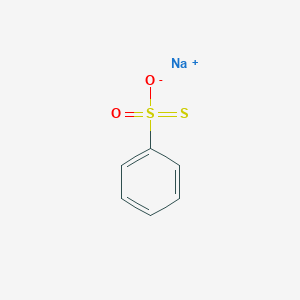
sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with a variety of guest molecules. This property makes them valuable in various fields, including pharmaceuticals, food, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch by enzymatic conversion using cyclodextrin glycosyltransferase. The process involves the following steps:
Starch Liquefaction: Starch is first liquefied by heating with water and an acid or enzyme to break down the starch into smaller fragments.
Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins from the starch fragments.
Purification: The resulting cyclodextrins are purified by precipitation, filtration, and crystallization.
Industrial Production Methods
In industrial settings, the production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, and typically includes:
Continuous Starch Liquefaction: Using high-temperature jet cookers.
Enzymatic Conversion: In large bioreactors with controlled conditions to maximize cyclodextrin production.
Separation and Purification: Using techniques such as membrane filtration, chromatography, and crystallization to obtain pure cyclodextrins.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to introduce functional groups that enhance their solubility and binding properties.
Reduction: Reduction reactions can be used to modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Cyclodextrins can undergo substitution reactions to introduce different functional groups, enhancing their ability to form inclusion complexes.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride are used in aqueous or alcoholic solutions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under basic conditions to introduce functional groups.
Major Products Formed
The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and binding properties. These modified cyclodextrins are used in various applications, including drug delivery and food additives.
Wissenschaftliche Forschungsanwendungen
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.
Biology: Employed in the study of enzyme kinetics and protein folding due to their ability to form inclusion complexes.
Medicine: Used in drug delivery systems to improve the bioavailability and stability of pharmaceuticals.
Industry: Applied in the food industry as stabilizers, emulsifiers, and flavor carriers. Also used in cosmetics for fragrance stabilization and skin delivery systems.
Wirkmechanismus
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, enhancing its solubility and stability. This inclusion complex formation is driven by hydrophobic interactions and van der Waals forces. Cyclodextrins can also interact with biological membranes, enhancing the delivery of encapsulated drugs.
Vergleich Mit ähnlichen Verbindungen
Cyclodextrins are unique compared to other oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:
Amylose: A linear polysaccharide that does not form inclusion complexes.
Cellulose: A linear polysaccharide with strong intermolecular hydrogen bonding, making it insoluble in water.
Inulin: A fructan polysaccharide used as a dietary fiber, but does not form inclusion complexes.
Cyclodextrins are unique in their ability to enhance the solubility and stability of hydrophobic compounds through inclusion complex formation, making them valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHOWMPPNDKQSQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














